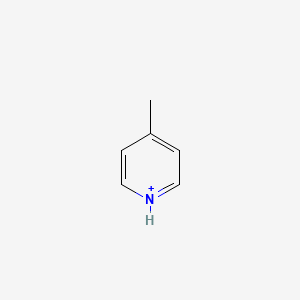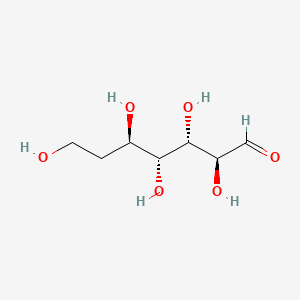
4-Methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyridin-1-ium is an organic compound with the molecular formula C₆H₈N⁺. It is the N-methylated derivative of pyridine and is classified as a quaternary ammonium ion . This compound is of significant interest due to its presence in various chemical and biological processes.
Vorbereitungsmethoden
4-Methylpyridin-1-ium can be synthesized through several methods. One common synthetic route involves treating pyridine with dimethyl sulfate, resulting in the formation of this compound ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]
Industrial production of this compound often involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst . This method also produces some 2-methylpyridine as a byproduct.
Analyse Chemischer Reaktionen
4-Methylpyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: this compound can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: It can be reduced to form 4-methylpyridine.
Substitution: This compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include methylammonium sulfite in aqueous methylamine for substitution reactions . Major products formed from these reactions include 4-phenylpyridine and other substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-Methylpyridin-1-ium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methylpyridin-1-ium involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, leading to the formation of various derivatives . The compound’s effects are mediated through its ability to undergo ring transformations and interact with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
4-Methylpyridin-1-ium is similar to other methylpyridinium compounds, such as 2-methylpyridinium and 3-methylpyridinium . it is unique in its specific reactivity and applications. For example, this compound is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals, whereas other methylpyridinium compounds may have different applications and reactivity profiles .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific research and industrial processes.
Eigenschaften
Molekularformel |
C6H8N+ |
|---|---|
Molekulargewicht |
94.13 g/mol |
IUPAC-Name |
4-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1 |
InChI-Schlüssel |
FKNQCJSGGFJEIZ-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=[NH+]C=C1 |
Synonyme |
4-methylpyridine 4-methylpyridinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1230572.png)

![6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)


![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)
